molecular formula C8H11NO2 B3006823 3-Tert-butyl-1,2-oxazole-4-carbaldehyde CAS No. 1521395-16-3

3-Tert-butyl-1,2-oxazole-4-carbaldehyde

Cat. No.: B3006823
CAS No.: 1521395-16-3
M. Wt: 153.181
InChI Key: DJCNXECVBKLOQM-UHFFFAOYSA-N
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Description

3-Tert-butyl-1,2-oxazole-4-carbaldehyde is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.181. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Studies

Research on similar compounds like 2-tert-butyl-4-methyl-3-(4-tolylsulfonyl)-1,3-oxazolidine-4-carbaldehyde has contributed to understanding the crystal structures of enantiomeric compounds, which is crucial in the field of crystallography and material science. The study of these compounds' crystal structures helps in comprehending their physical and chemical properties (Flock et al., 2006).

Photophysical and Electrochemical Applications

Tert-butyl-substituted carbaldehydes have been used in synthesizing photophysically interesting compounds. For instance, tert-butyl-1,3-dimethylpyrene 5-carbaldehyde has been utilized to produce alkynyl-functionalized pyrene derivatives. These compounds show potential for optoelectronic applications, such as in organic light-emitting devices (OLEDs), highlighting their significance in advanced material science (Hu et al., 2013).

Synthetic Chemistry Applications

The tert-butyl group in compounds like 3-Tert-butyl-1,2-oxazole-4-carbaldehyde plays a vital role in synthetic chemistry. For example, the synthesis and thermolysis of 5-azido-4-formyloxazoles, which are derivatives of similar compounds, have been studied to understand their stability and reactivity. These findings are important in developing new synthetic pathways in organic chemistry (L'abbé et al., 1993).

Catalysis and Multicomponent Reactions

Compounds containing the tert-butyl group, like this compound, are used in multicomponent reactions. For example, cerium(III) triflate-catalyzed reactions involving tert-butyl isocyanide have been developed to assemble triazole-oxazole derivatives. Such reactions are valuable in medicinal chemistry for creating structurally diverse and potentially bioactive molecules (Cao et al., 2020).

Applications in Asymmetric Synthesis

N-tert-Butanesulfinyl aldimines, closely related to tert-butyl-substituted carbaldehydes, are used in asymmetric synthesis of amines. This process is important in creating chiral compounds, which have significant applications in pharmaceuticals and agrochemicals (Ellman et al., 2002).

Safety and Hazards

  • Precautionary Statements : Handle with care (P261, P264, P271, P280). In case of contact, rinse eyes and skin thoroughly (P302+P352, P304+P340, P305+P351+P338). Seek medical attention if irritation persists (P332+P313, P337+P313). Store away from incompatible materials (P403+P233, P405). Dispose of properly (P501) .

Properties

IUPAC Name

3-tert-butyl-1,2-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-8(2,3)7-6(4-10)5-11-9-7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCNXECVBKLOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521395-16-3
Record name 3-tert-butyl-1,2-oxazole-4-carbaldehyde
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